molecular formula C21H20O10 B7754667 Sophoricoside CAS No. 100455-45-6

Sophoricoside

Cat. No. B7754667
CAS RN: 100455-45-6
M. Wt: 432.4 g/mol
InChI Key: ISQRJFLLIDGZEP-CMWLGVBASA-N
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Description

Sophoricoside is an isoflavonoid and an acrovestone . It is a natural product found in Oxytropis falcata, Ormosia henryi, and other organisms . It has the molecular formula C21H20O10 .


Molecular Structure Analysis

The molecular structure of this compound is characterized by X-ray diffractometry, differential scanning calorimetry, thermal gravimetric analysis, and Fourier-transform infrared spectroscopy . Factors such as crystal symmetry, intermolecular arrangement, conformational flexibility, hydrogen-bonding interactions, and solvent incorporation lead to different solid-state forms .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 432.4 g/mol . It has been reported that one solvent-free form, two solvatomorphs, and an amorphous phase of this compound exist . These forms can interconvert with each other under certain conditions .

Scientific Research Applications

  • Reproductive System Impact : Sophoricoside was found to affect the reproductive system, particularly impacting embryo implantation in pregnant mice. High doses altered uterine morphology and affected the expression of certain receptors and proteins involved in endometrial receptivity, suggesting a potential contraceptive application (Zhou et al., 2014).

  • Contact Dermatitis Treatment : this compound demonstrated an ability to ameliorate contact dermatitis by inhibiting NF-κB signaling in B cells, indicating potential as a treatment for this condition (Lee et al., 2013).

  • Metabolism Study : A study on the metabolism of this compound revealed various pathways, including oxidation, reduction, hydrolysis, and conjugation, providing foundational data for future pharmacological and toxicology studies (Zhang et al., 2017).

  • Lipogenesis and Glucose Consumption : Research indicated that this compound inhibited lipogenesis in HepG2 cells and increased glucose uptake in C2C12 myotubes, suggesting potential applications in treating obesity and type 2 diabetes (Wu et al., 2013).

  • Allergic Inflammation Treatment : this compound showed efficacy in reducing mast cell-mediated allergic inflammation, highlighting its potential as a treatment for allergic inflammation diseases (Kim et al., 2013).

  • Cardiac Hypertrophy Mitigation : A study demonstrated that this compound could mitigate cardiac hypertrophy by activating AMPK/mTORC1-mediated autophagy, pointing to its potential in treating cardiac hypertrophy and heart failure (Gao et al., 2020).

  • Isoflavonone Inhibition Activity : Investigation into the structural requirements of isoflavonones like this compound found specific structural elements essential for its inhibitory activity against interleukin-5, contributing to its immunomodulatory effects (Jung et al., 2003).

  • Acute Lung Injury Alleviation : this compound was shown to alleviate lipopolysaccharide-induced acute lung injury by activating the AMPK/Nrf2 signaling axis, suggesting its potential as a therapeutic agent for lung injuries (Wu et al., 2020).

  • Inhibition of Proinflammatory Cytokines : this compound and its analogs exhibited inhibitory effects on various proinflammatory cytokines, providing insights into its immunosuppressive and anti-inflammatory effects (Yun et al., 2000).

  • Cyclooxygenase-2 Activity Inhibition : Demonstrating anti-inflammatory action, this compound was identified as a selective inhibitor of cyclooxygenase-2 activity, underscoring its potential in treating inflammation-related conditions (Kim et al., 2003).

Mechanism of Action

Sophoricoside has been reported to have anti-inflammatory, anti-cancer, and immunosuppressive effects . It attenuates autoimmune-mediated liver injury through the regulation of oxidative stress and the NF‑κB signaling pathway . It also inhibits cerebral I/R injury by promoting the phosphorylation of AMPK .

Safety and Hazards

Sophoricoside should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves .

properties

IUPAC Name

5,7-dihydroxy-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O10/c22-7-15-18(26)19(27)20(28)21(31-15)30-11-3-1-9(2-4-11)12-8-29-14-6-10(23)5-13(24)16(14)17(12)25/h1-6,8,15,18-24,26-28H,7H2/t15-,18-,19+,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQRJFLLIDGZEP-CMWLGVBASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601017840
Record name Sophoricoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

152-95-4
Record name Sophoricoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5',7'-Dihydroxy-4'-glucosyloxyisoflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152954
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sophoricoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5',7'-DIHYDROXY-4'-GLUCOSYLOXYISOFLAVONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J0407L5MGM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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